4-(2-Bromo-4-fluorobenzyl)morpholine
Overview
Description
“4-(2-Bromo-4-fluorobenzyl)morpholine” is a chemical compound with the empirical formula C11H13BrFNO . It has a molecular weight of 274.13 . This compound is typically provided in solid form .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromo-4-fluorobenzyl)morpholine” consists of a morpholine ring attached to a bromo-fluorobenzyl group . The SMILES string representation of this compound is BrC1=CC(F)=C(CN2CCOCC2)C=C1 .
Scientific Research Applications
Synthesis and Biological Activity
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Derivatives containing morpholine rings have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, compounds incorporating morpholine and benzimidazole structures demonstrated significant bioactivity, including scavenging activity and effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Antifungal Activity : Morpholine derivatives have been synthesized and tested for their antifungal activities, with some showing higher activity compared to standard treatments. The presence of morpholine and benzimidazole structures contributed to these properties, highlighting the compound's role in developing new antifungal agents (Qu, Li, Xing, & Jiang, 2015).
Structural and Material Science Research
Crystal Structure Analysis : Studies have focused on the crystal structure analysis of morpholine derivatives, providing insights into the intermolecular interactions and molecular packing within the crystal lattice. These analyses are crucial for understanding the material properties and designing molecules with specific functions (Banu et al., 2013).
Molecular Solids and Magnetic Properties : Research on ion-pair complexes involving morpholine derivatives has contributed to the understanding of their magnetic properties. The synthesis and characterization of these complexes reveal their potential in developing materials with specific magnetic properties (Ni et al., 2005).
Chemical Synthesis and Methodology
Synthetic Methodologies : The compound has been utilized in the synthesis of complex molecules, including drugs and biologically active compounds. Its incorporation into various chemical structures demonstrates its versatility as a synthetic intermediate (Luo Lingyan et al., 2011).
Chemosensors : Morpholine derivatives have been developed as chemosensors for detecting ions such as zinc and arsenate. This application highlights the compound's utility in analytical chemistry and environmental monitoring (Maity et al., 2021).
properties
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHSKPSHQDJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679772 | |
Record name | 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086600-40-9 | |
Record name | 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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